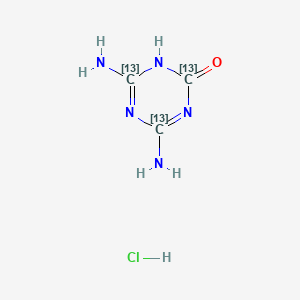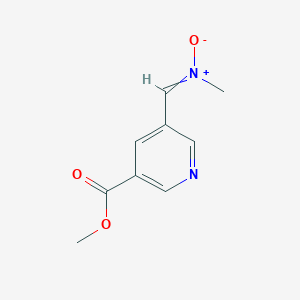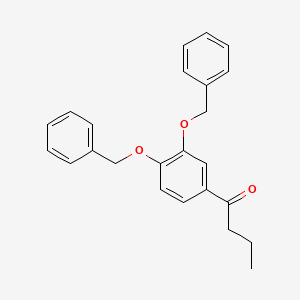
D,L-N,N-Didésméthyl-N-(4-méthoxyphénéthyl) Venlafaxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is a chemical compound with the molecular formula C24H33NO3 . It has a molecular weight of 383.52 . It is also known as "Venlafaxine Hydrochloride Impurity H" .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is represented by the SMILES string: COC1=CC=C (CCNCC (C2=CC=C (OC)C=C2)C3 (O)CCCCC3)C=C1 . The InChIKey is LZUSDEPYNTZFJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” has a molecular weight of 383.52 . It has a racemic stereochemistry .Applications De Recherche Scientifique
Études de neurotransmission
Ce composé est utilisé dans la recherche pour comprendre son rôle dans la neurotransmission au sein du système nerveux central. Il est connu pour bloquer la recapture présynaptique des neuroamines telles que la sérotonine et la noradrénaline, qui sont cruciales pour la régulation de l'humeur et d'autres fonctions cognitives .
Pharmacocinétique
Les chercheurs étudient la pharmacocinétique de ce composé, en particulier son métabolisme par les enzymes du cytochrome P450 CYP2D6 et CYP3A4, afin de comprendre sa transformation en divers métabolites et son impact sur l'efficacité et l'innocuité de la Venlafaxine .
Affinité de liaison aux récepteurs
L'interaction du composé avec divers récepteurs, à l'exclusion d'une activité significative pour les récepteurs muscariniques, histaminergiques ou α-1 adrénergiques, est étudiée pour déterminer son affinité de liaison et ses effets secondaires potentiels .
Études comportementales
Chez les modèles animaux, le composé est utilisé pour observer les changements comportementaux, en particulier en réponse au stress ou aux traitements antidépresseurs, en raison de son influence sur les niveaux de neurotransmetteurs .
Neuropharmacologie
Le profil neuropharmacologique de ce composé est étudié afin de comprendre son impact sur le système nerveux central et ses applications thérapeutiques potentielles pour les troubles de l'humeur .
Toxicologie
Des études toxicologiques sont menées pour évaluer le profil de sécurité de ce composé, en particulier lorsqu'il est utilisé à des doses élevées ou en association avec d'autres médicaments .
Chimie analytique
En chimie analytique, ce composé est utilisé comme matériau de référence pour calibrer les instruments et valider les méthodes analytiques de détection et de quantification de la Venlafaxine et de ses impuretés .
Mécanisme D'action
Target of Action
D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.
Pharmacokinetics
The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSDEPYNTZFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329795-88-1 |
Source


|
| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)


![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)




![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)